2-[3-(Methylamino)oxetan-3-YL]ethanol
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Overview
Description
2-[3-(Methylamino)oxetan-3-YL]ethanol is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methylamino)oxetan-3-YL]ethanol typically involves the formation of the oxetane ring followed by the introduction of the methylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the cyclization of epoxides or halohydrins under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methylamino)oxetan-3-YL]ethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
2-[3-(Methylamino)oxetan-3-YL]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(Methylamino)oxetan-3-YL]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Amino)oxetan-3-YL]ethanol
- 2-[3-(Hydroxy)oxetan-3-YL]ethanol
- 2-[3-(Ethylamino)oxetan-3-YL]ethanol
Uniqueness
2-[3-(Methylamino)oxetan-3-YL]ethanol is unique due to the presence of both the oxetane ring and the methylamino group. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-[3-(methylamino)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C6H13NO2/c1-7-6(2-3-8)4-9-5-6/h7-8H,2-5H2,1H3 |
InChI Key |
RHXQISHHMZIAOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(COC1)CCO |
Origin of Product |
United States |
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